

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-(
*Hydroxymethyl)cyclopropyl)phenyl
Iboronic acid*

Cat. No.: B580984

[Get Quote](#)

An In-depth Technical Guide to **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

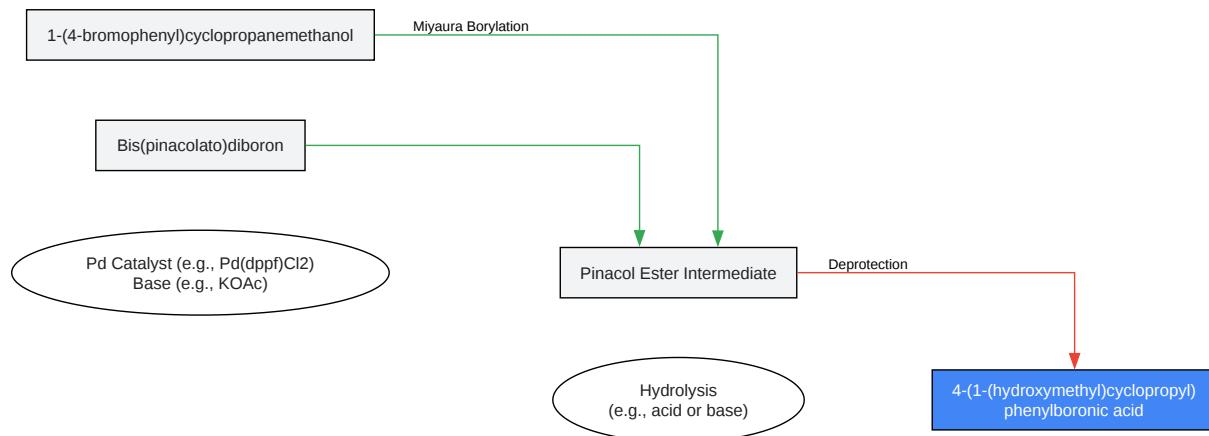
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**. This bifunctional molecule, incorporating a phenylboronic acid moiety and a cyclopropylmethanol group, is a valuable building block in medicinal chemistry and materials science.

Core Chemical Properties

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is a white to off-white solid.^[1] Its core chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ BO ₃	[2]
Molecular Weight	192.02 g/mol	
Appearance	White to off-white solid	[1]
Boiling Point	382.0 ± 44.0 °C (Predicted)	[1]
Density	1.26 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	8.73 ± 0.16 (Predicted)	[1]
Form	Solid	[1]
CAS Number	1217501-10-4	[3]
InChI Key	RSZPBFYCGLSBAF- UHFFFAOYSA-N	[2]
SMILES	OCC1(CC1)c2ccc(cc2)B(O)O	[2]

Spectroscopic and Analytical Data


While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene protons of the hydroxymethyl group, and the diastereotopic methylene protons of the cyclopropyl ring.
- ¹³C NMR: The carbon NMR would display resonances for the aromatic carbons, the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl and hydroxymethyl groups, and the carbon atom bonded to the boron.
- ¹¹B NMR: Boron-11 NMR spectroscopy is a crucial tool for characterizing boronic acids.[\[4\]](#)[\[5\]](#) The ¹¹B NMR spectrum would show a characteristic chemical shift for the trigonal planar boronic acid, which would shift upon formation of a tetrahedral boronate ester in the presence of diols.[\[4\]](#)[\[5\]](#)

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 192.09578 Da.[2]

Synthesis and Experimental Protocols

A plausible synthetic route for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** can be conceptualized based on established organic chemistry methodologies, particularly the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**.

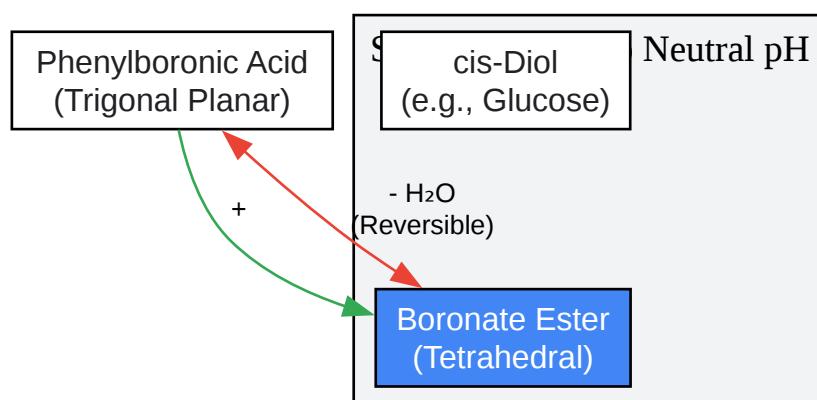
Experimental Protocol: Miyaura Borylation

- Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropanemethanol (1 equivalent) in an anhydrous solvent such as dioxane or DMSO, add bis(pinacolato)diboron (1.1-1.5

equivalents), potassium acetate (3 equivalents), and a palladium catalyst like $\text{Pd}(\text{dppf})\text{Cl}_2$ (2-5 mol%).

- **Reaction Conditions:** The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** After completion, the mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- **Purification:** The resulting crude pinacol ester intermediate is purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis (Deprotection)


- **Reaction Setup:** The purified pinacol ester is dissolved in a solvent mixture such as acetone/water or THF/water.
- **Reaction Conditions:** An acid, such as HCl, is added, and the mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.
- **Workup and Purification:** The organic solvent is removed under reduced pressure. The aqueous residue can be extracted with an organic solvent. The product is often purified by recrystallization from a suitable solvent system to yield the final **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**.^[6]

Applications in Research and Drug Development

Phenylboronic acids are versatile molecules in drug discovery and materials science due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.^{[5][7][8]} This property makes them ideal for applications such as:

- **Carbohydrate Sensing:** The boronic acid moiety can bind to the diol groups present in sugars, making these compounds useful for developing glucose sensors for diabetes management.^[7]

- **Drug Delivery:** Phenylboronic acid-functionalized materials can be engineered as pH-responsive drug delivery systems.^{[8][9]} The boronate ester linkage is typically stable at physiological pH but can be cleaved in the more acidic microenvironments of tumors or endosomes, triggering drug release.^[9]
- **Cross-Coupling Reactions:** As a boronic acid, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.^[10]

[Click to download full resolution via product page](#)

Caption: Reversible interaction of phenylboronic acid with a cis-diol.

Stability, Storage, and Safety

- **Storage:** For long-term stability, **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** should be stored under an inert gas like nitrogen or argon at 2-8°C.^[1]
- **Stability:** A significant challenge with boronic acids is their potential for oxidative instability at physiological pH.^[11] Care should be taken to avoid exposure to strong oxidizing agents.
- **Safety:** The compound is classified with GHS05 (corrosion) and the signal word "Danger". It is associated with the hazard statement H318 (causes serious eye damage). Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.

Conclusion

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is a promising chemical entity with significant potential in synthetic chemistry, drug development, and diagnostics. Its dual functionality allows for its use as a versatile building block in Suzuki couplings and for the creation of advanced, stimuli-responsive materials. Further research into its applications is warranted to fully explore its capabilities in precision medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid | 1217501-10-4 [amp.chemicalbook.com]
- 2. PubChemLite - 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid (C10H13BO3) [pubchemlite.lcsb.uni.lu]
- 3. (4-(1-(Hydroxymethyl)cyclopropyl)phenyl)boronic acid [cymitquimica.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580984#4-1-hydroxymethyl-cyclopropyl-phenylboronic-acid-chemical-properties\]](https://www.benchchem.com/product/b580984#4-1-hydroxymethyl-cyclopropyl-phenylboronic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com